molecular formula C25H26N2O3S B185588 N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 6049-75-8

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Número de catálogo B185588
Número CAS: 6049-75-8
Peso molecular: 434.6 g/mol
Clave InChI: IXHLUMUDVPSYSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug has shown remarkable efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs.

Mecanismo De Acción

AZD9291 selectively targets mutant forms of the N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide that are commonly found in NSCLC. The drug irreversibly binds to the mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, inhibiting its activity and preventing cancer cell growth. AZD9291 has been shown to be highly selective for mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide and has minimal activity against wild-type N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide.
Biochemical and Physiological Effects
AZD9291 has been shown to have a favorable safety profile in clinical studies. The drug is well-tolerated and has minimal side effects compared to other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been shown to have a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AZD9291 has several advantages for lab experiments. The drug has a highly selective mechanism of action, which allows for specific targeting of mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. AZD9291 also has a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing. However, the complex synthesis of AZD9291 can make it difficult to obtain and use in lab experiments.

Direcciones Futuras

There are several future directions for the development of AZD9291. One potential direction is the combination of AZD9291 with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Another direction is the development of AZD9291 for the treatment of other types of cancer that harbor mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. Additionally, there is a need for further research to optimize the dosing and administration of AZD9291 to maximize its therapeutic potential.

Métodos De Síntesis

AZD9291 is synthesized using a multi-step process that involves the coupling of a sulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then coupled with a substituted biphenyl carboxylic acid to form the final product. The synthesis of AZD9291 is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

AZD9291 has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. The drug has shown significant efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Propiedades

Número CAS

6049-75-8

Nombre del producto

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Fórmula molecular

C25H26N2O3S

Peso molecular

434.6 g/mol

Nombre IUPAC

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-23-14-16-24(17-15-23)31(29,30)27-18-6-1-2-7-19-27/h3-5,8-17H,1-2,6-7,18-19H2,(H,26,28)

Clave InChI

IXHLUMUDVPSYSE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

SMILES canónico

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.